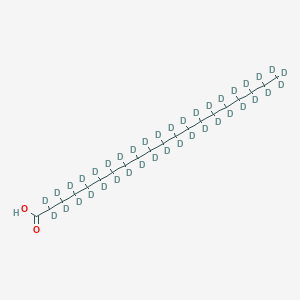

Eicosanoic-D39 acid

Vue d'ensemble

Description

Eicosanoic-D39 acid, also known as Eicosanoic acid, is a product in the category of SIL Fatty Acids and Esters . It has a linear formula of CD3 (CD2)18COOH . It is a structural component of membrane phospholipids in cells .

Synthesis Analysis

Eicosanoids are synthesized from 20-carbon polyunsaturated fatty acids (PUFAs) through enzymatic oxygenation pathways involving a distinct family of enzymes, the oxygenases . These include cyclooxygenases (COXs), P450 cytochrome epoxygenases (CYP450), and lipoxygenases (LOXs) . Eicosanoids are not stored but are promptly synthesized de novo after cell activation .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula CD3 (CD2)18COOH . The molecular weight is 351.77 .

Chemical Reactions Analysis

Eicosanoids, including this compound, are involved in various physiological processes such as tissue homeostasis, pain, host defense, and inflammation . They play a critical role in the regulation of inflammation in the blood and the vessel .

Applications De Recherche Scientifique

Application in Sum Frequency Generation Spectroscopy

Eicosanoic-D39 acid (deuterated eicosanoic acid) has been utilized in the field of spectroscopy, particularly in sum frequency generation (SFG) vibrational spectroscopy. Adhikari et al. (2019) employed deuterated eicosanoic acid (d39 EA) to deduce the orientation of terminal methyl groups in self-assembled monolayers (SAMs) at air-liquid interfaces. The study demonstrated the feasibility of orientational analysis of molecular groups at low concentrations using SFG spectroscopy, highlighting the significance of this compound in enhancing signal-to-noise ratios for accurate spectroscopic analysis (Adhikari et al., 2019).

Role in Eicosanoid Synthesis and Cancer Research

Eicosanoids, derived from eicosanoic acid, play a crucial role in various physiological processes and have been studied in the context of cancer research. Attiga et al. (2000) investigated how eicosanoid synthesis inhibitors affect human prostate tumor cell invasiveness. This study highlighted the pivotal role of eicosanoids, derived from eicosanoic acid, in modulating tumor cell interactions and proposed the potential use of these inhibitors in prostate cancer therapy (Attiga et al., 2000).

Analysis of Crystal Modifications

Eicosanoic acid, including its isotopically labeled forms like eicosanoic-D39, has been studied for its polymorphic characteristics. Moreno et al. (2007) examined the polymorphism of even saturated carboxylic acids, including eicosanoic acid. Their research, involving calorimetric measurements and X-ray powder diffraction, provides insights into the crystal structures and phase behavior of eicosanoic acid, which is essential for understanding its properties and applications in materials science (Moreno et al., 2007).

Implications in Molecular Interaction Studies

Research involving this compound has implications in understanding molecular interactions and biochemical processes. Studies like that of Khare et al. (2010), investigating the functions of specific residues in human vesicular acetylcholine transporter, often involve similar long-chain fatty acids to deduce molecular interactions and structure-function relationships (Khare et al., 2010).

Mécanisme D'action

Target of Action

Eicosanoic-D39 acid is a derivative of arachidonic acid, a polyunsaturated fatty acid . The primary targets of this compound are likely to be similar to those of arachidonic acid and its derivatives, which include various enzymes involved in the eicosanoid pathways .

Mode of Action

It can be inferred that, like other eicosanoids, this compound interacts with its targets, such as cyclooxygenases, lipoxygenases, and cytochrome p450 enzymes, to produce various bioactive lipids .

Biochemical Pathways

This compound is involved in the eicosanoid metabolic pathways, specifically the lipoxygenase branches . These pathways lead to the synthesis of various bioactive lipids, including hydroxyeicosatetraenoic acids (HETEs), lipoxins, hepoxilins, trioxillins, and leukotrienes .

Result of Action

Eicosanoids, in general, are known to play roles in numerous biological processes, including homeostasis of blood pressure and blood flow, pain perception, cell survival, initiation and resolution of inflammation, and progression of various disease states .

Safety and Hazards

Orientations Futures

Eicosanoids, including Eicosanoic-D39 acid, have been implicated in the pathogenesis of major diseases including cardiovascular disease, diabetes mellitus, hypertension, and more recently, the coronavirus disease 2019 (COVID-19) . Several eicosanoids have been reported to attenuate exacerbated inflammatory responses and participate in the resolution of inflammation . This has led to renewed interest in targeting this pathway . The existence of small molecular inhibitors and activators of eicosanoid pathways such as specific receptor blockers make them attractive candidates for therapeutic trials, especially in combination with novel immunotherapies such as immune checkpoint inhibitors .

Analyse Biochimique

Biochemical Properties

Eicosanoic-D39 acid plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with various enzymes, proteins, and other biomolecules. One of the primary enzymes it interacts with is acyl-CoA synthetase, which catalyzes the formation of eicosanoyl-CoA from this compound and CoA. This reaction is crucial for the subsequent β-oxidation of fatty acids . Additionally, this compound is involved in the synthesis of eicosanoids, which are signaling molecules that play roles in inflammation and immunity .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in the regulation of lipid metabolism and inflammation . By activating PPARs, this compound can influence the expression of genes involved in fatty acid oxidation and lipid storage. Additionally, it affects cellular metabolism by serving as a substrate for β-oxidation, providing energy for cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and receptors. It binds to acyl-CoA synthetase, forming eicosanoyl-CoA, which is then transported into the mitochondria for β-oxidation . This process generates acetyl-CoA, which enters the citric acid cycle to produce ATP. This compound also activates PPARs, leading to changes in gene expression that promote lipid metabolism and reduce inflammation . These interactions highlight the compound’s role in energy production and metabolic regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard storage conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its sustained impact on cellular function, particularly in lipid metabolism and energy production . The specific temporal effects may vary depending on the experimental conditions and the biological system being studied.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to enhance lipid metabolism and energy production without causing significant adverse effects . At high doses, it may lead to toxicity and adverse effects, such as liver damage and oxidative stress . These threshold effects highlight the importance of determining the optimal dosage for experimental studies to avoid potential toxicity while maximizing the compound’s beneficial effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including β-oxidation and eicosanoid synthesis. In the β-oxidation pathway, this compound is converted to eicosanoyl-CoA by acyl-CoA synthetase, followed by its transport into the mitochondria for further oxidation . This process generates acetyl-CoA, which enters the citric acid cycle to produce ATP. Additionally, this compound serves as a precursor for the synthesis of eicosanoids, which are bioactive lipids involved in inflammation and immune responses .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is taken up by cells via fatty acid transport proteins (FATPs) and is bound to intracellular fatty acid-binding proteins (FABPs) for transport to various cellular compartments . Once inside the cell, this compound can be directed to the mitochondria for β-oxidation or to the endoplasmic reticulum for eicosanoid synthesis . Its distribution within tissues is influenced by its affinity for specific transporters and binding proteins.

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria and endoplasmic reticulum. In the mitochondria, it undergoes β-oxidation to generate acetyl-CoA and ATP . In the endoplasmic reticulum, it serves as a substrate for the synthesis of eicosanoids, which are involved in cell signaling and inflammation . The localization of this compound to these specific compartments is facilitated by targeting signals and post-translational modifications that direct it to the appropriate organelles.

Propriétés

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-nonatriacontadeuterioicosanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-19H2,1H3,(H,21,22)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKOBVWXKNCXXDE-BKDZISOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901104967 | |

| Record name | Eicosanoic-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-d39 acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901104967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39756-32-6 | |

| Record name | Eicosanoic-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-d39 acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39756-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eicosanoic-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-d39 acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901104967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid dihydrochloride](/img/structure/B1382338.png)

![Tert-butyl 6,6-dimethyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1382342.png)